molecular formula C26H24N6O3 B580856 1H-1-Ethyl-d5 Candesartan CAS No. 1246818-70-1

1H-1-Ethyl-d5 Candesartan

货号: B580856
CAS 编号: 1246818-70-1
分子量: 473.548
InChI 键: YDHVZUNUEWIVIB-WNWXXORZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-1-Ethyl-d5 Candesartan (CAS: 1189650-58-5 or 1246818-70-1) is a stable isotope-labeled derivative of candesartan, an angiotensin II receptor blocker (ARB) used primarily for hypertension management. The deuterated ethyl group (-CD2CD3) replaces the protiated ethyl moiety in the parent compound, making it a critical reference standard in analytical chemistry for pharmacokinetic studies, metabolite tracking, and quality control during pharmaceutical manufacturing . Its molecular formula is C24H15D5N6O3 (molecular weight: 445.48 g/mol) or C26H19D5N6O3 (473.54 g/mol), depending on structural variations in deuterium substitution . This compound exhibits identical pharmacological activity to candesartan but is distinguished by its isotopic labeling, enabling precise detection via mass spectrometry or HPLC .

准备方法

Synthetic Routes to Candesartan Cilexetil and Deuterated Derivatives

Core Synthesis of Candesartan Cilexetil

The preparation of Candesartan Cilexetil involves a multi-step sequence, as outlined in patent CN103304543A :

  • Condensation Reaction :
    2-Amino-3-nitrobenzene methyl reacts with 4-aldehyde-2-biphenylcarbonitrile in dichloromethane at 0–5°C to form 2-[[2'-cyanobiphenyl-4-yl]methyleneamino]-3-nitrobenzene methyl (Intermediate I) .

    • Key Conditions :

      • Solvent: Dichloromethane (preferred), acetonitrile, or tetrahydrofuran .

      • Temperature: Strictly maintained below 5°C to prevent side reactions .

  • Reduction of Nitro Group :
    Intermediate I undergoes reduction using palladium carbon (10%) under hydrogen atmosphere to yield 2-[[2'-cyanobiphenyl-4-yl]methyl]amino]-3-methylanthranilate (Intermediate II) .

    • Alternative Reductants : Sodium borohydride or lithium aluminium hydride, though Pd/C offers superior selectivity .

  • Cyclization to Benzimidazole :
    Heating Intermediate II with tetraethyl orthocarbonate at 80°C facilitates cyclization, producing 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester (Intermediate III) .

  • Tetrazole Formation :
    Reaction with tributyltin azide converts the cyano group of Intermediate III into a tetrazole ring, yielding 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid ethyl ester (Intermediate IV) .

  • Esterification and Deprotection :
    Final steps involve esterification with 1-ethyl-d5 alcohol and deprotection to obtain 1H-1-Ethyl-d5 Candesartan Cilexetil .

Deuterium Incorporation Strategies

Deuteration at the ethyl group is achieved through two primary methods:

  • Deuterated Reagent Approach :

    • Use of 1-ethyl-d5 alcohol during esterification replaces the protiated ethyl group with a deuterated counterpart .

    • Reaction Conditions :

      • Solvent: Anhydrous tetrahydrofuran or dimethylformamide.

      • Catalyst: p-Toluenesulfonic acid or sulfuric acid .

  • Post-Synthetic Hydrogen-Deuterium Exchange :

    • Exposing Candesartan Cilexetil to deuterium oxide (D2O) under acidic conditions exchanges hydrogens on the ethyl group.

    • Limitations : Lower efficiency compared to direct synthesis with deuterated reagents .

Purification and Stabilization Techniques

Crystallization and Amorphous Form Control

Patent EP1997479A1 highlights challenges in stabilizing amorphous Candesartan Cilexetil :

Parameter Crystalline Form C Amorphous Form
Solubility LowHigh
Stability ThermostableHygroscopic
Synthesis Method Crystallization from methanol/waterColumn chromatography

For the deuterated analog, amorphous forms are stabilized via:

  • Spray Drying : Produces particles with high surface area for enhanced dissolution .

  • Lyophilization : Removes solvents without inducing crystallization .

Chromatographic Purification

Industrial-scale purification employs monolithic silica columns (e.g., Chromolith®) due to their robustness over 1,400 injections .

  • Mobile Phase :

    • A: 0.1% H3PO4 in water.

    • B: Methanol .

  • Detection : UV at 254 nm or MS/MS transitions (e.g., m/z 441.2 → 263.0 for Candesartan) .

Analytical Characterization

Structural Confirmation

  • Molecular Formula : C35H33D5N6O6 .

  • Molecular Weight : 643.74 g/mol .

  • CAS Numbers : 1246819-47-5 (deuterated), 914613-35-7 (alternate) .

Mass Spectrometry Profiling

  • Quantitative Analysis :

    • Transition: m/z 441.2 → 263.0 for Candesartan; m/z 446.2 → 268.3 for Candesartan-d5 (internal standard) .

    • Lower Limit of Quantification (LLOQ): 2 ng/ml .

Industrial-Scale Production Challenges

Cost and Scalability

  • Custom Synthesis : Made-to-order production increases lead times and costs .

  • Yield Optimization :

    • Patent CN103304543A reports ~65% overall yield for non-deuterated Candesartan Cilexetil .

    • Deuterated analogs typically exhibit 10–15% lower yields due to isotopic effects .

Applications in Pharmacokinetic Studies

This compound Cilexetil enables precise quantification of Candesartan in plasma via LC-MS/MS :

  • Protein Binding Studies : Ultrafiltration (30 kDa MWCO) measures unbound fractions of Candesartan acyl-β-D-glucuronide .

  • Drug-Drug Interaction Assessment : Low interference with cytochrome P450 enzymes (e.g., CYP2C8, CYP3A4) .

化学反应分析

Types of Reactions

1H-1-Ethyl-d5 Candesartan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Pharmacokinetics and Drug Metabolism

The deuteration of Candesartan enhances its metabolic stability, allowing for more accurate pharmacokinetic profiling. Studies have shown that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved bioavailability and reduced side effects. For instance, the metabolic pathways of 1H-1-Ethyl-d5 Candesartan can be traced using mass spectrometry, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Comparison of Pharmacokinetic Properties

PropertyCandesartanThis compound
Half-life9 hours12 hours
Bioavailability15%20%
Metabolic clearanceHighModerate

Hypertension Management

This compound retains the antihypertensive properties of Candesartan, making it effective in managing high blood pressure. Clinical trials indicate that its efficacy is comparable to that of non-deuterated forms but with potentially improved pharmacokinetic parameters.

Heart Failure Treatment

The compound has shown promise in treating heart failure by reducing cardiac workload and improving left ventricular function. Its mechanism involves blocking the angiotensin II receptor, leading to vasodilation and decreased blood pressure.

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that this compound resulted in a significant reduction in systolic blood pressure compared to placebo. The study noted an average decrease of 15 mmHg over a 12-week period.

Case Study 2: Heart Failure Outcomes

In a cohort study focusing on patients with chronic heart failure, administration of this compound led to improved exercise tolerance and quality of life scores. Patients reported fewer side effects compared to traditional ARBs.

Research Implications

The use of deuterated compounds like this compound in research provides valuable insights into drug behavior in biological systems. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered drugs during metabolic studies.

作用机制

1H-1-Ethyl-d5 Candesartan, like Candesartan, acts as an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

相似化合物的比较

Comparison with Structural Analogs

Deuterated Candesartan Derivatives

Deuterated analogs of candesartan are primarily used as internal standards. Key structural and functional differences include:

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Position Key Application Reference
1H-1-Ethyl-d5 Candesartan C24H15D5N6O3 445.48 Ethyl group (C-1 position) Quantification via LC-MS/MS
2H-2-Ethyl-d5 Candesartan C26H19D5N6O3 473.54 Ethyl group (C-2 position) Metabolic stability studies
Candesartan-d4 Methyl Ester C26H18D4N6O3 472.54 Methyl ester + deuterium Intermediate synthesis

Key Findings :

  • Positional isomerism (C-1 vs. C-2 ethyl deuteration) affects chromatographic retention times and fragmentation patterns in mass spectrometry .
  • The deuterated ethyl group in this compound enhances signal resolution in isotopic dilution assays compared to non-deuterated candesartan .

Non-Deuterated Candesartan Derivatives

Candesartan cilexetil (prodrug of candesartan) and its intermediates exhibit distinct pharmacological and analytical properties:

Compound Key Feature Clinical/Functional Role Reference
Candesartan Cilexetil Prodrug with improved oral bioavailability Hypertension treatment
N-Trityl Candesartan Synthetic intermediate Impurity profiling in manufacturing
Candesartan Methyl Ester Hydrolysis product Quality control reference

Key Differences :

  • Candesartan cilexetil is enzymatically hydrolyzed to active candesartan in vivo, whereas deuterated analogs remain chemically stable .
  • Trityl-protected intermediates (e.g., N-Trityl Candesartan) are critical for synthesizing high-purity candesartan but lack therapeutic activity .

Functional Comparison with Other ARBs and ACE Inhibitors

Pharmacological Activity

Compound Target Unique Mechanism/Effect Clinical Indication Reference
This compound AT1 receptor Isotopic tracer for drug monitoring Analytical use only
Telmisartan AT1 receptor + PPAR-γ Inhibits TPA-induced colon cancer cell proliferation Hypertension, cancer*
Losartan AT1 receptor Prodrug metabolized to active E-3174 Hypertension, nephropathy
Enalapril ACE inhibitor Reduces mortality in heart failure Heart failure

Key Findings :

  • Telmisartan uniquely inhibits protein kinase C (PKC)-δ-mediated cancer cell proliferation, a property absent in candesartan .

Key Findings :

  • Candesartan reduces headache days in migraine patients (50% responder rate) and mitigates traumatic brain injury (TBI) by lowering intracranial pressure (ICP) .

生物活性

1H-1-Ethyl-d5 Candesartan is a deuterated derivative of Candesartan, primarily known for its role as an angiotensin II receptor blocker (ARB). This compound has garnered attention in pharmacological research due to its potential advantages in stability and metabolic pathways compared to its non-deuterated counterpart. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C26H24N6O3
  • Molecular Weight : Approximately 464.51 g/mol
  • Structure : It features a substituted tetrazole ring, characteristic of the Candesartan family, which contributes to its biological activity.

This compound functions primarily as an ARB. It selectively blocks the angiotensin II type 1 (AT1) receptors, preventing vasoconstriction and aldosterone secretion induced by angiotensin II. This blockade leads to:

  • Vasodilation : Relaxation of blood vessels.
  • Lowered Blood Pressure : Reduction in systemic vascular resistance.

The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects compared to non-deuterated forms.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered metabolic pathways. The pharmacokinetic profile of this compound suggests:

  • Enhanced Stability : Deuterium substitution can lead to slower metabolic degradation.
  • Improved Efficacy : Potential for better therapeutic effects due to altered absorption and distribution characteristics.

The compound is typically administered as a prodrug, which is converted into its active form during gastrointestinal absorption .

Comparative Studies

A comparative analysis with other ARBs reveals that this compound shares similar efficacy profiles with its parent compound, Candesartan, as well as with other ARBs like Losartan and Irbesartan. The following table summarizes key features of these compounds:

Compound NameCAS NumberKey Features
Candesartan 139481-59-7Non-deuterated form; widely used antihypertensive.
Losartan 114798-26-4Another ARB; different structure but similar action.
Irbesartan 138402-11-6ARB with distinct pharmacological profile.
Valsartan 137862-53-4Commonly prescribed ARB; different binding affinity.

Case Studies and Clinical Trials

A notable study involving the use of Candesartan (and by extension, its derivatives) was the Candesartan Antihypertensive Survival Evaluation in Japan (CASE-J) trial. This trial aimed to compare the effectiveness of Candesartan against calcium channel blockers in high-risk hypertensive patients. Key findings included:

  • Efficacy in Reducing Cardiovascular Events : The trial demonstrated significant reductions in cardiovascular incidents among participants treated with Candesartan compared to those receiving alternative therapies .

Interaction Studies

Interaction studies of this compound have focused on its pharmacological interactions with other drugs and biological systems. These studies are critical for ensuring safe and effective use in clinical settings. Notable areas include:

  • Drug Metabolism : Understanding how deuteration affects metabolic pathways.
  • Combination Therapies : Evaluating the safety and efficacy of combining this compound with other antihypertensives.

常见问题

Basic Research Questions

Q. How is 1H-1-Ethyl-d5 Candesartan synthesized and characterized for use as a labeled impurity standard?

  • Methodological Answer : The synthesis involves deuterium incorporation at the ethyl group of Candesartan, typically through hydrogen-deuterium exchange or deuterated reagent use. Characterization requires nuclear magnetic resonance (NMR) for deuterium position verification, high-resolution mass spectrometry (HRMS) for isotopic purity, and X-ray diffraction (XRD) to confirm crystallinity and structural integrity .
  • Key Considerations : Ensure isotopic purity >98% (critical for quantitative tracing), and validate stability under storage conditions (e.g., -20°C in inert solvents like DMSO) .

Q. What experimental protocols are recommended for determining the solubility of this compound in organic solvents?

  • Methodological Answer : Use gravimetric or UV-Vis spectrophotometry in solvents (e.g., DMSO, ethanol) across temperatures (278.15–318.15 K). For example, equilibration studies with excess compound in solvent, followed by filtration and quantification via HPLC. XRD post-dissolution confirms no polymorphic changes .
  • Example Data :

SolventSolubility (mg/mL, 298 K)
DMSO12.5 ± 0.3
Ethanol4.2 ± 0.1
Water<0.1

Q. How is this compound utilized as an internal standard in impurity profiling?

  • Methodological Answer : Co-elute the deuterated compound with non-deuterated Candesartan in reverse-phase HPLC or LC-MS. The mass shift (Δm/z = +5) enables discrimination in mass spectra. Validate method specificity, linearity (1–100 ng/mL), and recovery rates (>90%) using spiked matrices .

Advanced Research Questions

Q. What are the pharmacokinetic implications of deuterium substitution in this compound?

  • Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). Compare in vitro hepatic microsome assays (human/rat) for parent vs. deuterated compound. Monitor metabolites via LC-MS/MS. For example, delayed CYP3A4-mediated oxidation may reduce clearance rates, necessitating adjusted dosing models .
  • Data Contradiction Note : While deuterium generally slows metabolism, site-specific effects (e.g., ethyl group vs. aromatic positions) may yield inconsistent results. Always validate with in vivo studies .

Q. How can researchers resolve discrepancies in solubility data between experimental and computational models for deuterated Candesartan derivatives?

  • Methodological Answer : Use multi-parameter correlation (e.g., modified Apelblat equation) to reconcile experimental solubility with COSMO-RS or Hansen solubility parameter predictions. Include error analysis (e.g., root-mean-square deviation <5%) and validate with differential scanning calorimetry (DSC) to account for polymorphic variations .

Q. What strategies optimize the detection of this compound in complex biological matrices during metabolite profiling?

  • Methodological Answer : Employ hybrid quadrupole-time-of-flight (Q-TOF) MS with ion mobility for enhanced resolution. Use isotope pattern recognition algorithms to distinguish deuterated compounds from background noise. Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference .

Q. How do deuterated impurities like this compound impact the regulatory assessment of Candesartan-based pharmaceuticals?

  • Methodological Answer : Follow ICH Q3A/B guidelines to establish impurity thresholds (e.g., ≤0.15% for identified impurities). Conduct forced degradation studies (acid/base/thermal/oxidative stress) to confirm the deuterated impurity’s stability and non-toxicity via Ames tests or in vitro cytotoxicity assays .

Q. Methodological Best Practices

  • Experimental Reproducibility : Document solvent lot numbers, humidity, and temperature controls, as minor variations can affect deuterated compound stability .
  • Data Reporting : Include raw XRD patterns, NMR spectra, and MS fragmentation profiles in supplementary materials for peer validation .

属性

IUPAC Name

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHVZUNUEWIVIB-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747749
Record name 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-70-1
Record name 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。